molecular formula C19H16N2O2 B14800828 N'-[(1E)-2-furylmethylene]-2,2-diphenylacetohydrazide

N'-[(1E)-2-furylmethylene]-2,2-diphenylacetohydrazide

Cat. No.: B14800828
M. Wt: 304.3 g/mol
InChI Key: DXIWOMGLGALFCI-XSFVSMFZSA-N
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Description

N’-(2-furylmethylene)-2,2-diphenylacetohydrazide is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a furylmethylene group attached to a diphenylacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-furylmethylene)-2,2-diphenylacetohydrazide typically involves the condensation reaction between furfural and 2,2-diphenylacetohydrazide. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for N’-(2-furylmethylene)-2,2-diphenylacetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(2-furylmethylene)-2,2-diphenylacetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furylmethylene oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(2-furylmethylene)-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-furylmethylene)-2,2-diphenylacetohydrazide stands out due to its unique combination of the furylmethylene and diphenylacetohydrazide groups. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in drug development further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-2,2-diphenylacetamide

InChI

InChI=1S/C19H16N2O2/c22-19(21-20-14-17-12-7-13-23-17)18(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,18H,(H,21,22)/b20-14+

InChI Key

DXIWOMGLGALFCI-XSFVSMFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N/N=C/C3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN=CC3=CC=CO3

Origin of Product

United States

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